Spiro[13.14]octacosan-15-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[13.14]octacosan-15-ol is a spirocyclic compound characterized by its unique structure where two rings share a single common atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including Spiro[13.14]octacosan-15-ol, often involves several common methods of ring closure. These methods include alkylation, cycloaddition, and cyclization reactions . For instance, the Friedel–Crafts alkylation and various cycloaddition reactions such as 1,3-dipolar cycloaddition, [2+1] cycloaddition, and Diels–Alder cycloaddition are frequently employed .
Industrial Production Methods: Industrial production of spirocyclic compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound would depend on the desired scale and application, but generally follow the principles of green chemistry to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[13.14]octacosan-15-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or carboxylic acids, while reduction reactions could produce spirocyclic alcohols .
Wissenschaftliche Forschungsanwendungen
Spiro[13.14]octacosan-15-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, spirocyclic compounds are studied for their potential therapeutic properties, including anti-cancer, antibacterial, and antifungal activities . Additionally, these compounds are explored for their use in materials science, particularly in the development of optoelectronic materials and photovoltaic devices .
Wirkmechanismus
The mechanism of action of Spiro[13.14]octacosan-15-ol involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds can act as enzyme inhibitors or receptor modulators, affecting various biochemical pathways . The exact mechanism would depend on the specific application and the biological system in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Spiro[13.14]octacosan-15-ol include other spirocyclic compounds such as spiro[5.5]undecane and spiropentadiene . These compounds share the characteristic spirocyclic structure but differ in the size and composition of the rings.
Uniqueness: What sets this compound apart is its specific ring size and the presence of functional groups that confer unique chemical properties. This makes it particularly valuable in certain synthetic and research applications where other spirocyclic compounds may not be as effective .
Eigenschaften
CAS-Nummer |
88011-91-0 |
---|---|
Molekularformel |
C28H54O |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
spiro[13.14]octacosan-28-ol |
InChI |
InChI=1S/C28H54O/c29-27-23-19-15-11-7-3-1-4-8-12-16-20-24-28(27)25-21-17-13-9-5-2-6-10-14-18-22-26-28/h27,29H,1-26H2 |
InChI-Schlüssel |
GYMMABUQMPISBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCC(C2(CCCCCC1)CCCCCCCCCCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.